molecular formula C10H15NO2 B1396600 [4-(Dimethoxymethyl)phenyl]methanamine CAS No. 159730-65-1

[4-(Dimethoxymethyl)phenyl]methanamine

Cat. No.: B1396600
CAS No.: 159730-65-1
M. Wt: 181.23 g/mol
InChI Key: RSPXZDQFZRULSP-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethoxymethyl)phenyl]methanamine typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Dimethoxymethyl)phenyl]methanamine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro derivatives or other oxidized forms.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [4-(Dimethoxymethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [4-(Dimethoxymethyl)phenyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    [4-(Methoxymethyl)phenyl]methanamine: Similar structure but with one less methoxy group.

    [4-(Ethoxymethyl)phenyl]methanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    [4-(Dimethylamino)phenyl]methanamine: Similar structure but with a dimethylamino group instead of a dimethoxymethyl group.

Uniqueness: [4-(Dimethoxymethyl)phenyl]methanamine is unique due to the presence of the dimethoxymethyl group, which imparts specific chemical properties such as increased electron density and steric hindrance. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

[4-(dimethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPXZDQFZRULSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-65-1
Record name [4-(dimethoxymethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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